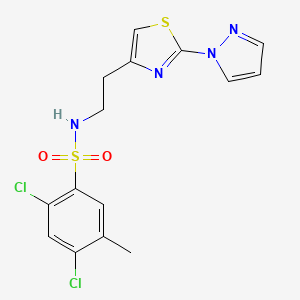
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,4-dichloro-5-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,4-dichloro-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H14Cl2N4O2S2 and its molecular weight is 417.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Anticancer Activities
Research on derivatives closely related to the specified compound has demonstrated significant potential in anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For instance, Ş. Küçükgüzel et al. (2013) synthesized a series of novel derivatives and evaluated their biological activities. One particular compound exhibited notable anti-inflammatory and analgesic activities without causing tissue damage, making it a potential therapeutic agent (Ş. Küçükgüzel et al., 2013).
DNA Binding and Anticancer Effect
M. González-Álvarez et al. (2013) investigated the effect of sulfonamide derivative complexes on DNA binding, cleavage, and their genotoxicity and anticancer activity. Their findings suggest that the N-sulfonamide derivative plays a crucial role in the interaction with DNA, demonstrating significant antiproliferative activity against human tumor cells, making these complexes potential candidates for cancer therapy (González-Álvarez et al., 2013).
Antimicrobial Properties
H. Abbas et al. (2017) synthesized new derivatives of benzenesulfonamide with various substituted pyrazole and thiazole rings, exhibiting promising antimicrobial properties. The study underscores the potential of these derivatives in developing potent antimicrobials (Abbas et al., 2017).
Antitumor and Radiosensitizing Activities
M. Ghorab et al. (2015) synthesized a series of novel sulfonamide derivatives and evaluated their in-vitro anticancer activity against human tumor liver cell lines (HEPG-2). Several compounds exhibited higher activity than the standard drug, doxorubicin, highlighting their potential as antitumor agents and radiosensitizers (Ghorab et al., 2015).
Carbonic Anhydrase Inhibition
A. Sapegin et al. (2018) explored the role of the primary sulfonamide group in facilitating the synthesis of [1,4]oxazepine-based sulfonamides, which displayed strong inhibition of human carbonic anhydrases. This study suggests a dual function of the sulfonamide group, both in the synthesis process and as an enzyme inhibitor, underscoring the chemical versatility and potential therapeutic applications of these compounds (Sapegin et al., 2018).
Eigenschaften
IUPAC Name |
2,4-dichloro-5-methyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N4O2S2/c1-10-7-14(13(17)8-12(10)16)25(22,23)19-5-3-11-9-24-15(20-11)21-6-2-4-18-21/h2,4,6-9,19H,3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRHUMGIVJBWJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCCC2=CSC(=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2894307.png)
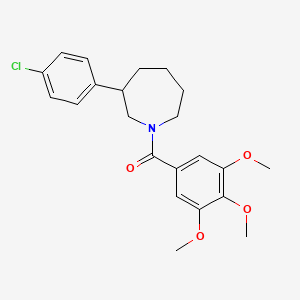
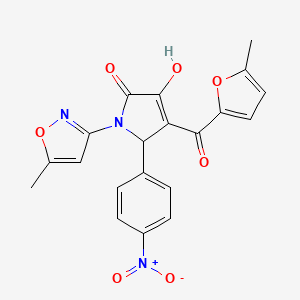
![N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B2894314.png)


![6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B2894320.png)

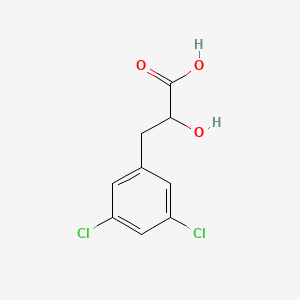

![N-[(1S)-1-(2,4,6-Trimethylphenyl)ethyl]prop-2-enamide](/img/structure/B2894326.png)
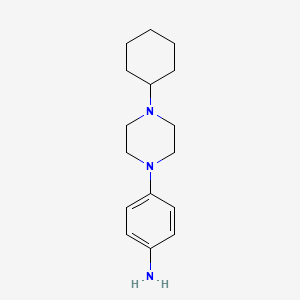
![Tert-butyl 4-[2-amino-4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2894328.png)